Benzo[c]phenanthren-6-amine
CAS No.: 4176-52-7
Cat. No.: VC18962733
Molecular Formula: C18H13N
Molecular Weight: 243.3 g/mol
* For research use only. Not for human or veterinary use.
![Benzo[c]phenanthren-6-amine - 4176-52-7](/images/structure/VC18962733.png)
Specification
CAS No. | 4176-52-7 |
---|---|
Molecular Formula | C18H13N |
Molecular Weight | 243.3 g/mol |
IUPAC Name | benzo[c]phenanthren-6-amine |
Standard InChI | InChI=1S/C18H13N/c19-17-11-13-6-2-4-8-15(13)18-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H,19H2 |
Standard InChI Key | PBPXAXKVIYCGAW-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C=C3N |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
Benzo[c]phenanthren-6-amine consists of a benzo[c]phenanthrene backbone—a fused system of four aromatic rings—with an amino group (-NH₂) substituted at the 6-position. This arrangement creates a planar, rigid structure that facilitates intercalation into DNA base pairs . The compound’s molecular formula is , with a molecular weight of 243.30 g/mol .
Table 1: Key Physicochemical Properties of Benzo[c]phenanthren-6-amine
Property | Value |
---|---|
CAS Number | 4176-52-7 |
Density | 1.253 g/cm³ |
Boiling Point | 501.2°C at 760 mmHg |
Flash Point | 286.9°C |
LogP | 5.31 |
Refractive Index | 1.813 |
Data derived from experimental measurements and computational modeling . The high LogP value indicates significant hydrophobicity, which influences its bioavailability and tendency to accumulate in lipid-rich tissues.
Derivatives and Salts
The hydrochloride salt (C₁₈H₁₄ClN) is a common derivative, with a molecular weight of 279.80 g/mol . This salt enhances solubility in aqueous systems, making it more amenable to in vitro toxicological studies .
Synthesis and Structural Modification
Classical Synthesis Routes
Early synthetic approaches involved multi-step sequences starting from 1-naphthylamines. A one-pot method developed by Newman and Blum (1964) remains foundational :
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Isocyanate Formation: 1-Naphthylamines react with triphosgene to form 6- or 7-alkoxy-1-naphthylisocyanates.
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Cyclization: Treatment with 1-N-morpholino-1-cyclohexene and hydrogen chloride induces cyclization, yielding 7,8,9,10-tetrahydrobenzo[c]phenanthridin-6(5H)-ones .
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Aromatization and Functionalization: Subsequent chlorination and substitution with (dimethylamino)alkylamines introduce side chains critical for biological activity .
Modern Methodological Advances
Recent protocols emphasize regioselective demethylation and desisopropylation to optimize yield and purity . For example, selective desisopropylation at the 6-position achieves >90% purity, as confirmed by high-performance liquid chromatography (HPLC) .
Biological Activity and Mechanisms
Mutagenicity and Carcinogenicity
Benzo[c]phenanthren-6-amine preferentially forms stable adducts with adenine residues in DNA, inducing transversion mutations (A→T) that disrupt transcriptional fidelity . The compound’s planar structure enables intercalation, distorting the DNA helix and activating error-prone repair pathways .
Key Mechanistic Insights:
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DNA Adduct Formation: The (+)-trans-anti-B[c]PhDE enantiomer generates covalent bonds with the N⁶ position of adenine, creating bulky lesions that stall replication forks .
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Apoptosis Induction: Mismatch repair (MMR) proteins MutSα and MutSβ recognize these adducts, triggering p53-mediated apoptosis in MMR-proficient cells .
DNA Interaction Studies
Adduct Characterization
Mass spectrometry and ³²P-postlabeling techniques have identified two primary adducts:
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-(10-B[c]PhDE)-2'-deoxyadenosine
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-(10-B[c]PhDE)-2'-deoxyadenosine
These adducts exhibit half-lives exceeding 72 hours in human fibroblasts, underscoring their persistence .
Repair Pathway Interactions
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Nucleotide Excision Repair (NER): Inefficient repair of B[c]PhDE adducts by NER systems contributes to mutation retention .
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MMR-Dependent Apoptosis: Cells lacking MSH2 or MLH1 show 3–5-fold reduced apoptosis rates, implicating MMR in tumor suppression .
Comparative Analysis with Related PAHs
Table 2: Benzo[c]phenanthren-6-amine vs. Other PAHs
Compound | Target DNA Base | Primary Metabolic Pathway | Carcinogenicity (IARC Class) |
---|---|---|---|
Benzo[c]phenanthren-6-amine | Adenine | CYP1A1/1B1 oxidation | Not classified |
Benzo[a]pyrene | Guanine | Epoxide hydrolysis | Group 1 (Carcinogenic) |
Benzo[b]fluoranthene | Guanine | Glucuronidation | Group 2B (Possibly carcinogenic) |
This compound’s adenine specificity distinguishes it from most PAHs, which predominantly modify guanine .
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